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molecular formula C10H11NO3S B8383450 Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester

Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester

Cat. No. B8383450
M. Wt: 225.27 g/mol
InChI Key: ZTFFELDUZASMMU-UHFFFAOYSA-N
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Patent
US08674100B2

Procedure details

A solution of 2.00 g (8.69 mmol) of 1-(2-bromo-ethyl)-4-nitro-benzene in DMSO (10 mL) was treated with 1.99 g (17.4 mmol) of potassium thioacetate and stirred at RT for 5 h. The mixture was diluted with EtOAc (100 mL) and washed with water (6×60 mL). The organic layer was dried (MgSO4) and concentrated in vacuo to afford 1.48 g (76%) of the title compound as a brown oil: 1H-NMR (CD3OD; 400 MHz): δ 8.23-8.15 (m, 2H), 7.60-7.53 (m, 2H), 3.27-3.10 (m, 4H), 3.03-2.94 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.[C:13]([O-:16])(=[S:15])[CH3:14].[K+]>CS(C)=O.CCOC(C)=O>[N+:10]([C:7]1[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][S:15][C:13](=[O:16])[CH3:14])=[CH:5][CH:6]=1)([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)[N+](=O)[O-]
Name
potassium thioacetate
Quantity
1.99 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (6×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCSC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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